

# JNJ-42153605: Application Notes and Protocols for Neuropsychiatric Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42153605 |           |
| Cat. No.:            | B15620964    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **JNJ-42153605**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), and its potential applications in the study of neuropsychiatric disorders. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for relevant in vitro and in vivo experiments.

### Introduction to JNJ-42153605

**JNJ-42153605** is a potent and selective positive allosteric modulator of the mGlu2 receptor.[1] [2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[3] This modulatory action offers a more nuanced approach to receptor activation compared to direct agonists, potentially reducing the risk of receptor desensitization and other side effects. The mGlu2 receptor, a G-protein coupled receptor (GPCR) linked to the Gi alpha subunit, is predominantly expressed in the brain where it functions as a presynaptic autoreceptor to inhibit glutamate release.[4] This mechanism has made it a promising target for the treatment of neuropsychiatric conditions characterized by excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[5] Preclinical studies have demonstrated the antipsychotic-like and anxiolytic-like potential of mGlu2 PAMs.

## Mechanism of Action: mGlu2 Receptor Signaling



**JNJ-42153605** binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Upon activation by glutamate, the mGlu2 receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release from the presynaptic terminal.



Click to download full resolution via product page

Caption: mGlu2 Receptor Signaling Pathway.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for **JNJ-42153605**.

Table 1: In Vitro Activity of JNJ-42153605



| Parameter                             | Cell Line                        | Value                               | Reference |
|---------------------------------------|----------------------------------|-------------------------------------|-----------|
| EC <sub>50</sub> (mGlu2 PAM activity) | CHO cells expressing human mGlu2 | 17 nM                               | [6]       |
| Selectivity                           | Other mGlu receptor subtypes     | >50-fold vs mGluR2<br>(up to 30 μM) | [2]       |
| Selectivity                           | CEREP panel of receptors         | >100-fold for mGlu2 receptor        | [2]       |

Table 2: In Vivo Efficacy of JNJ-42153605 in Rodent Models of Neuropsychiatric Disorders

| Model                                                     | Species | Endpoint                                    | Dose<br>(Route)            | Effect                                                                      | Reference |
|-----------------------------------------------------------|---------|---------------------------------------------|----------------------------|-----------------------------------------------------------------------------|-----------|
| Phencyclidine<br>(PCP)-<br>induced<br>Hyperlocomot<br>ion | Mouse   | Reversal of<br>hyperlocomot<br>ion          | ED50 = 5.4<br>mg/kg (s.c.) | Dose- dependently and significantly attenuated PCP-induced hyperlocomot ion | [7][8]    |
| REM Sleep<br>Inhibition                                   | Rat     | Inhibition of<br>REM sleep                  | 3 mg/kg (p.o.)             | Inhibited<br>mGlu2-<br>mediated<br>REM sleep                                | [6]       |
| Conditioned<br>Avoidance<br>Behavior                      | Rat     | Inhibition of avoidance and escape behavior | Not specified              | Inhibited avoidance and blocked escape behavior                             | [9]       |

# **Experimental Protocols**



The following are generalized protocols for key experiments used to characterize **JNJ-42153605**. These should be adapted and optimized for specific laboratory conditions.

# In Vitro Protocol: [35]GTPyS Binding Assay for mGlu2 PAM Activity

This assay measures the potentiation of GTPyS binding to cell membranes expressing the mGlu2 receptor in the presence of an agonist (glutamate) and the PAM (JNJ-42153605).

#### Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human mGlu2 receptor.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4.
- [35S]GTPyS (specific activity ~1250 Ci/mmol).
- GDP.
- Glutamate.
- JNJ-42153605.
- · Scintillation cocktail.
- 96-well filter plates.
- Cell harvester.
- · Scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
- Assay Setup: In a 96-well plate, add in the following order:



- · Assay buffer.
- A fixed, sub-maximal concentration of glutamate (e.g., EC<sub>20</sub> concentration).
- Varying concentrations of JNJ-42153605.
- Cell membranes (10-20 μg protein per well).
- GDP (10 μM final concentration).
- Initiation of Reaction: Add [35S]GTPyS (0.1-0.5 nM final concentration) to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count
  the radioactivity using a scintillation counter.
- Data Analysis: Determine the EC<sub>50</sub> value of **JNJ-42153605** by fitting the data to a sigmoidal dose-response curve using appropriate software.





Click to download full resolution via product page

Caption: [35S]GTPyS Binding Assay Workflow.



# In Vivo Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model assesses the potential antipsychotic activity of a compound by its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old).
- Phencyclidine (PCP).
- JNJ-42153605.
- Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).
- Open-field activity chambers equipped with infrared beams.

#### Procedure:

- Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
- Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.
- Drug Administration:
  - Administer JNJ-42153605 or vehicle via the desired route (e.g., subcutaneous, s.c.).
  - After a pre-determined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.).
- Locomotor Activity Recording: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.



Data Analysis: Analyze the total locomotor activity during the recording period. Compare the
activity of the JNJ-42153605-treated group to the vehicle-treated group to determine the
reversal of PCP-induced hyperlocomotion. Calculate the ED<sub>50</sub> value.



Click to download full resolution via product page

Caption: PCP-Induced Hyperlocomotion Workflow.

# In Vivo Protocol: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classical behavioral paradigm used to predict the antipsychotic efficacy of drugs.

#### Materials:

Male Sprague-Dawley or Wistar rats.

## Methodological & Application





 Shuttle box with two compartments, a grid floor for delivering footshocks, and a visual or auditory conditioned stimulus (CS).

| _ | 1 | N  | 1 | -4 | 21  | E ?  | 2  | ΛE |   |
|---|---|----|---|----|-----|------|----|----|---|
| • |   | IV |   | -4 | / I | :D.: | sn | us | • |

Vehicle.

#### Procedure:

- Training (Acquisition):
  - Place a rat in one compartment of the shuttle box.
  - Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).
  - If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.
  - If the rat fails to move, an unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment (an "escape response").
  - Repeat for a set number of trials (e.g., 30 trials) with an inter-trial interval.
  - Train rats daily until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

#### Testing:

- Once stable performance is achieved, administer JNJ-42153605 or vehicle at a specified time before the test session.
- Conduct a test session identical to the training sessions.
- Record the number of avoidance and escape responses.
- Data Analysis: A selective suppression of conditioned avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.





Click to download full resolution via product page

Caption: Conditioned Avoidance Response Workflow.

## **Clinical Studies**

To date, no clinical trials specifically investigating **JNJ-42153605** in patients with neuropsychiatric disorders have been publicly registered. The related mGlu2 PAM, JNJ-40411813, has been evaluated in early-phase clinical trials for schizophrenia.

## Conclusion

**JNJ-42153605** is a valuable research tool for investigating the role of the mGlu2 receptor in the pathophysiology of neuropsychiatric disorders. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at exploring the therapeutic potential of mGlu2 positive allosteric modulation. The protocols provided herein offer a foundation for researchers to further elucidate the pharmacological profile of **JNJ-42153605** and its potential as a novel therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ-46281222 PMC [pmc.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 2 Wikipedia [en.wikipedia.org]
- 5. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mGlu(2) receptor-mediated modulation of conditioned avoidance behavior in rats [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-42153605: Application Notes and Protocols for Neuropsychiatric Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620964#jnj-42153605-in-studies-of-neuropsychiatric-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com